molecular formula C7H13NO B1660601 1-Isocyanato-4-methylpentane CAS No. 79709-54-9

1-Isocyanato-4-methylpentane

Cat. No. B1660601
CAS RN: 79709-54-9
M. Wt: 127.18 g/mol
InChI Key: JZRKHDXSWFGREU-UHFFFAOYSA-N
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Description

1-Isocyanato-4-methylpentane, also known as DTXSID40507467 and Pentane, 1-isocyanato-4-methyl-, is a chemical compound . It is available for purchase from various suppliers .


Synthesis Analysis

The production of isocyanate compounds, including 1-Isocyanato-4-methylpentane, has been a topic of research. A review highlights the production of isocyanate compounds directly from biomass and discusses various methods applied in the synthesis of bio-derived isocyanates . Another study describes a one-stage method for the preparation of 1- [isocyanato (phenyl)methyl]adamantane and 1- [isocyanato (phenyl)methyl]-3,5-dimethyladamantane with yields of 95% and 89%, respectively .


Molecular Structure Analysis

The molecular structure of 1-Isocyanato-4-methylpentane can be found in various databases .


Chemical Reactions Analysis

The decomposition of 4-methyl-1-pentyl radicals, which are related to 1-Isocyanato-4-methylpentane, has been studied. The radicals undergo competing decomposition and isomerization reactions via -bond scission and 1,x-hydrogen migrations .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Isocyanato-4-methylpentane can be found in various databases . Polyurethanes (PUs), which are related to isocyanates, are known for their excellent mechanical, chemical, and physical properties, mainly abrasion resistance, durability, and tensile strength .

Safety and Hazards

Isocyanates, including 1-Isocyanato-4-methylpentane, can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-isocyanato-4-methylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-7(2)4-3-5-8-6-9/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRKHDXSWFGREU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40507467
Record name 1-Isocyanato-4-methylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40507467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isocyanato-4-methylpentane

CAS RN

79709-54-9
Record name 1-Isocyanato-4-methylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40507467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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